1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine is a chemical compound with the molecular formula C10H12N6 and a molecular weight of 216.24 g/mol. This compound features a tetrazole ring, which is known for its stability and versatility in various chemical reactions.
Vorbereitungsmethoden
The synthesis of 1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenylprop-2-en-1-amine with sodium azide and a suitable catalyst to form the tetrazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Analyse Chemischer Reaktionen
1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon or copper sulfate . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine can be compared with other similar compounds, such as:
1-[(2E)-3-Phenylprop-2-enoyl]-1H-benzimidazoles: These compounds also feature a phenylprop-2-enoyl group and are studied for their anticancer properties.
(2E)-3-phenyl-N-(1-phenylethyl)prop-2-enamide: This compound has a similar structure and is used in various chemical and biological applications.
The uniqueness of this compound lies in its tetrazole ring, which imparts stability and versatility in chemical reactions .
Eigenschaften
Molekularformel |
C10H12N6 |
---|---|
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C10H12N6/c11-10-13-14-15-16(10)12-8-4-7-9-5-2-1-3-6-9/h1-7,12H,8H2,(H2,11,13,15)/b7-4+ |
InChI-Schlüssel |
LMEQWPMKJMYBLK-QPJJXVBHSA-N |
SMILES |
C1=CC=C(C=C1)C=CCNN2C(=NN=N2)N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/CNN2C(=NN=N2)N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCNN2C(=NN=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.